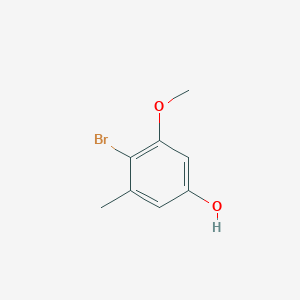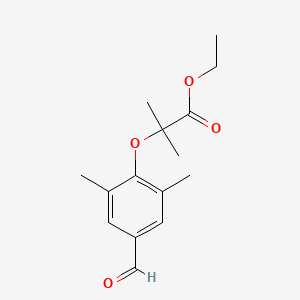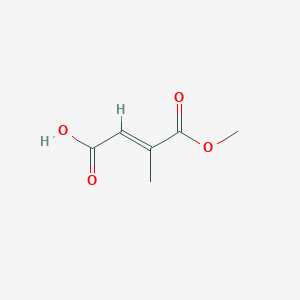
methyl 3-hydroxy-4-(2-methylallyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-hydroxy-4-(2-methylallyl)benzoate: is a chemical compound with the molecular formula C11H12O3 It is a derivative of benzoic acid, featuring a hydroxy group at the third position and a 2-methylallyl group at the fourth position, with the carboxylic acid group esterified with methanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-4-(2-methylallyl)benzoate typically involves the esterification of 3-Hydroxy-4-(2-methylallyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: Formation of 3-oxo-4-(2-methylallyl)benzoic acid methyl ester.
Reduction: Formation of 3-Hydroxy-4-(2-methylallyl)benzyl alcohol.
Substitution: Formation of 3-chloro-4-(2-methylallyl)benzoic acid methyl ester.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry:
- Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 3-hydroxy-4-(2-methylallyl)benzoate exerts its effects is largely dependent on its functional groups. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with various molecular targets. The 2-methylallyl group can engage in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity to biological targets.
Comparaison Avec Des Composés Similaires
3-Hydroxybenzoic acid methyl ester: Lacks the 2-methylallyl group, making it less hydrophobic and potentially less reactive in certain contexts.
4-Hydroxy-3-methoxybenzoic acid methyl ester: Contains a methoxy group instead of a hydroxy group, altering its electronic properties and reactivity.
3-Hydroxy-4-methylbenzoic acid methyl ester: Similar structure but with a methyl group instead of a 2-methylallyl group, affecting its steric and electronic characteristics.
Uniqueness: The presence of the 2-methylallyl group in methyl 3-hydroxy-4-(2-methylallyl)benzoate imparts unique steric and electronic properties, making it distinct from other similar compounds
Propriétés
IUPAC Name |
methyl 3-hydroxy-4-(2-methylprop-2-enyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8(2)6-9-4-5-10(7-11(9)13)12(14)15-3/h4-5,7,13H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFMVHIRGODERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B8266627.png)
![3,5-dibromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrazole](/img/structure/B8266640.png)






![6,15,24-tribromo-9,9,18,18,27,27-hexahexylheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3(8),4,6,10,12(17),13,15,19,21(26),22,24-dodecaene](/img/structure/B8266706.png)

